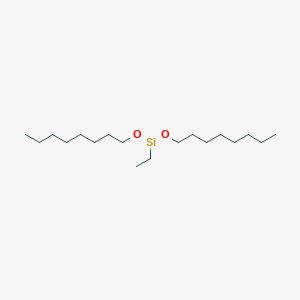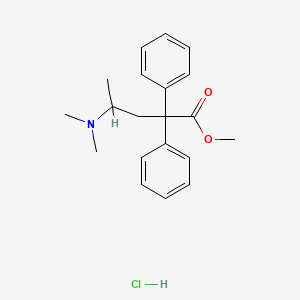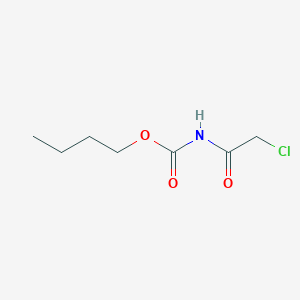
5-Bromonaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromonaphthalene-1,4-dione is an organic compound derived from naphthalene. It is characterized by the presence of a bromine atom at the 5th position and two carbonyl groups at the 1st and 4th positions on the naphthalene ring. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromonaphthalene-1,4-dione typically involves the bromination of naphthalene derivatives. One common method includes the bromination of 1,4-naphthoquinone using bromine in the presence of a solvent like acetic acid. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher brominated naphthoquinones.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as primary amines and thiols are used under mild conditions.
Major Products Formed
Oxidation: Higher brominated naphthoquinones.
Reduction: Hydroquinones.
Substitution: Aminonaphthoquinones and thionaphthoquinones.
Scientific Research Applications
5-Bromonaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and potential use in chemotherapy.
Industry: Used in the production of dyes, pigments, and as a photosensitizer in dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 5-Bromonaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Lacks the bromine atom but shares the quinone structure.
2-Bromonaphthalene-1,4-dione: Similar structure but with the bromine atom at the 2nd position.
5,8-Dibromonaphthalene-1,4-dione: Contains an additional bromine atom at the 8th position
Uniqueness
5-Bromonaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5th position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Properties
CAS No. |
62784-48-9 |
|---|---|
Molecular Formula |
C10H5BrO2 |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChI Key |
AIWJWAXZGOKRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)
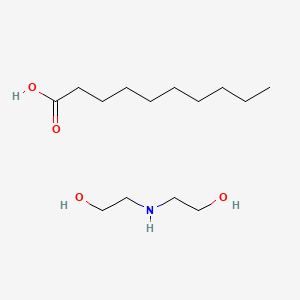
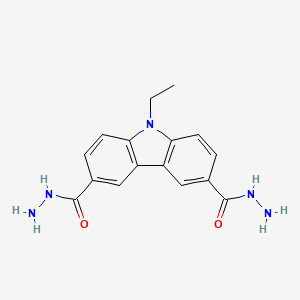

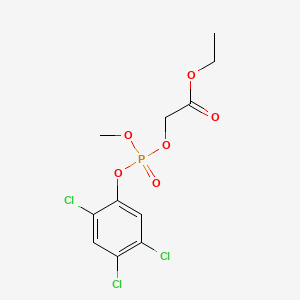

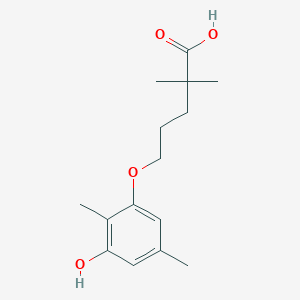
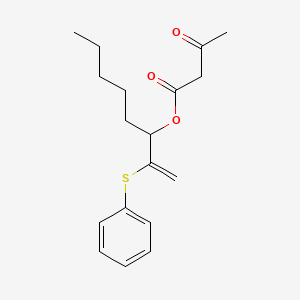
![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)
